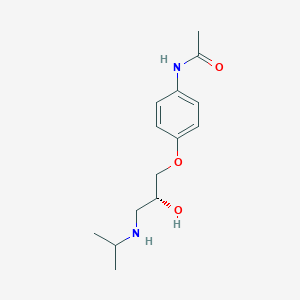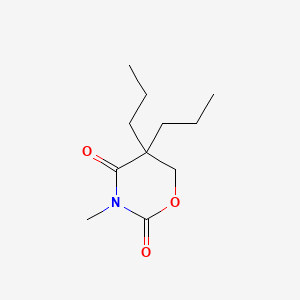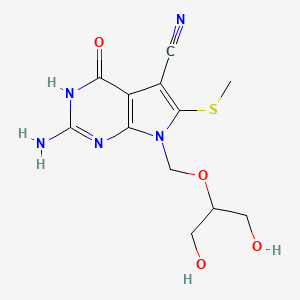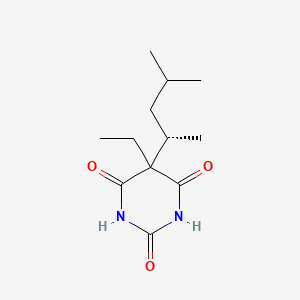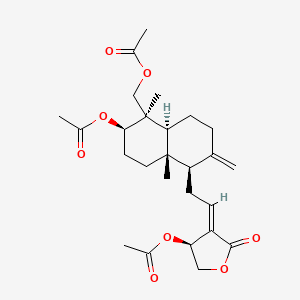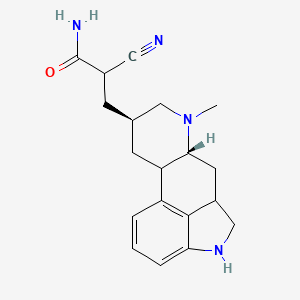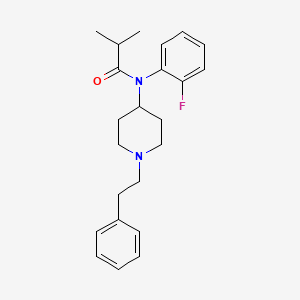
Ortho-fluoroisobutyryl fentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ortho-fluoroisobutyryl fentanyl is a synthetic opioid analgesic that is structurally related to fentanyl. It is known for its potent analgesic properties and has been categorized as a Schedule I controlled substance in the United States . The compound’s IUPAC name is N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide . It is often used in research and forensic applications due to its high potency and the need to understand its effects and potential risks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ortho-fluoroisobutyryl fentanyl typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a common structure in many fentanyl analogs.
Introduction of the Fluorophenyl Group:
Formation of the Isobutyramide Group: Finally, the isobutyramide group is introduced by reacting the intermediate with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ortho-fluoroisobutyryl fentanyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Ortho-fluoroisobutyryl fentanyl is used in various scientific research applications, including:
Mecanismo De Acción
Ortho-fluoroisobutyryl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to a reduction in the release of neurotransmitters such as noradrenaline, resulting in analgesia and sedation . The compound’s high affinity for the mu-opioid receptor is responsible for its potent analgesic effects .
Comparación Con Compuestos Similares
Ortho-fluoroisobutyryl fentanyl is similar to other fentanyl analogs such as:
4-Fluoroisobutyrylfentanyl: This compound is a structural isomer of this compound and has similar analgesic properties.
Orthofluorofentanyl: Another analog with a fluorine atom in the ortho position, known for its potent opioid effects.
Furanylfentanyl: A fentanyl analog with a furan ring, known for its high potency and similar pharmacological effects.
The uniqueness of this compound lies in its specific structural modifications, which result in distinct pharmacological properties and metabolic pathways .
Propiedades
Número CAS |
2351142-33-9 |
|---|---|
Fórmula molecular |
C23H29FN2O |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H29FN2O/c1-18(2)23(27)26(22-11-7-6-10-21(22)24)20-13-16-25(17-14-20)15-12-19-8-4-3-5-9-19/h3-11,18,20H,12-17H2,1-2H3 |
Clave InChI |
NEWBKHYGTFTPMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)
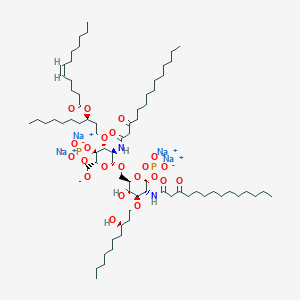
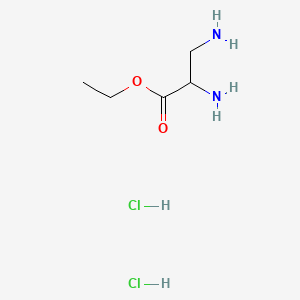
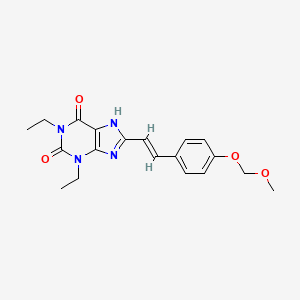
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
